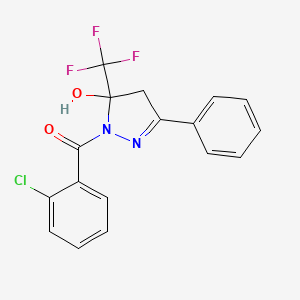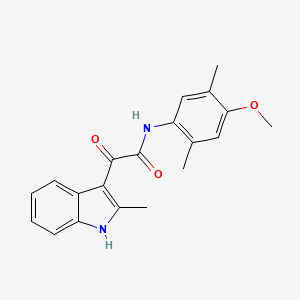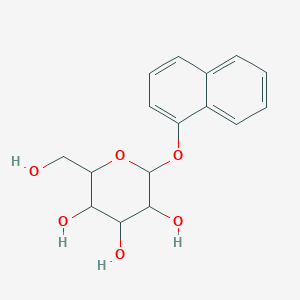![molecular formula C23H16N4O3 B5092110 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)
3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as NPDPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to have both biochemical and physiological effects on cells. Biochemically, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of CDKs, which are key regulators of the cell cycle. Physiologically, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. Additionally, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results as a potential anticancer agent, making it a valuable tool for cancer research. However, the limitations of using 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
将来の方向性
The potential applications of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in various fields of scientific research make it an exciting area of study. Some future directions for research on 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include:
1. Further optimization of the synthesis method to improve the yield and purity of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
2. Investigation of the mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one to better understand its anticancer properties.
3. Development of new derivatives of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one with improved solubility and bioavailability.
4. Exploration of the potential applications of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in other areas of medicinal chemistry, such as the treatment of viral infections or neurological disorders.
5. Investigation of the potential applications of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in other fields of scientific research, such as catalysis or material science.
In conclusion, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a versatile chemical compound that has shown promising results as a potential anticancer agent and has various applications in scientific research. Further research on 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is needed to fully understand its mechanism of action and explore its potential applications in other fields.
合成法
3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be synthesized using a one-pot, three-component reaction involving 4-nitrobenzaldehyde, acetophenone, and phenylhydrazine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. The yield of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be used as a versatile building block for the synthesis of various heterocyclic compounds. In material science, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In medicinal chemistry, 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
特性
IUPAC Name |
3-(4-nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-11-13-18(14-12-15)27(29)30)22(16-7-3-1-4-8-16)26(23)17-9-5-2-6-10-17/h1-14,22H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIDELMEMUXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5092028.png)

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5092039.png)

![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![methyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5092074.png)
![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)